Cas no 1795488-59-3 (5-(4-chlorophenyl)-N-(quinolin-8-yl)-1,3-oxazole-2-carboxamide)

5-(4-Chlorophenyl)-N-(quinolin-8-yl)-1,3-oxazole-2-carboxamide is a heterocyclic compound featuring an oxazole core linked to a 4-chlorophenyl group and a quinolin-8-yl carboxamide moiety. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The chlorophenyl and quinoline groups enhance binding affinity and selectivity in target interactions, while the oxazole ring contributes to metabolic stability. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery. The compound is typically synthesized via condensation reactions, ensuring high purity for research applications. Its physicochemical properties, including moderate lipophilicity, may facilitate bioavailability optimization in lead compound development.
5-(4-chlorophenyl)-N-(quinolin-8-yl)-1,3-oxazole-2-carboxamide structure
1795488-59-3 structure
Product Name:5-(4-chlorophenyl)-N-(quinolin-8-yl)-1,3-oxazole-2-carboxamide
CAS No:1795488-59-3
MF:C19H12ClN3O2
MW:349.770483016968
CID:6078771
PubChem ID:76145359
Update Time:2025-05-21

5-(4-chlorophenyl)-N-(quinolin-8-yl)-1,3-oxazole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-(4-chlorophenyl)-N-(quinolin-8-yl)-1,3-oxazole-2-carboxamide
    • 5-(4-chlorophenyl)-N-quinolin-8-yl-1,3-oxazole-2-carboxamide
    • 2-Oxazolecarboxamide, 5-(4-chlorophenyl)-N-8-quinolinyl-
    • 1795488-59-3
    • AKOS024648114
    • F2434-1465
    • 5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide
    • Inchi: 1S/C19H12ClN3O2/c20-14-8-6-12(7-9-14)16-11-22-19(25-16)18(24)23-15-5-1-3-13-4-2-10-21-17(13)15/h1-11H,(H,23,24)
    • InChI Key: RCZPNNNHNOOCIU-UHFFFAOYSA-N
    • SMILES: O1C(C2=CC=C(Cl)C=C2)=CN=C1C(NC1=C2C(=CC=C1)C=CC=N2)=O

Computed Properties

  • Exact Mass: 349.0618043g/mol
  • Monoisotopic Mass: 349.0618043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 470
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 68Ų

Experimental Properties

  • Density: 1.405±0.06 g/cm3(Predicted)
  • pka: 6.84±0.43(Predicted)

5-(4-chlorophenyl)-N-(quinolin-8-yl)-1,3-oxazole-2-carboxamide Pricemore >>

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Additional information on 5-(4-chlorophenyl)-N-(quinolin-8-yl)-1,3-oxazole-2-carboxamide

Comprehensive Overview of 5-(4-chlorophenyl)-N-(quinolin-8-yl)-1,3-oxazole-2-carboxamide (CAS No. 1795488-59-3)

5-(4-chlorophenyl)-N-(quinolin-8-yl)-1,3-oxazole-2-carboxamide (CAS No. 1795488-59-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of oxazole-carboxamide derivatives, which are known for their diverse biological activities. The presence of both a chlorophenyl and a quinoline moiety in its structure makes it a promising candidate for various applications, particularly in drug discovery and material science.

The molecular structure of 5-(4-chlorophenyl)-N-(quinolin-8-yl)-1,3-oxazole-2-carboxamide features a central oxazole ring linked to a 4-chlorophenyl group and a quinolin-8-yl substituent via a carboxamide bridge. This unique arrangement contributes to its potential as a kinase inhibitor or receptor modulator, which are highly sought-after properties in modern medicinal chemistry. Researchers are particularly interested in its structure-activity relationship (SAR), as slight modifications can lead to significant changes in its biological efficacy.

One of the most compelling aspects of 5-(4-chlorophenyl)-N-(quinolin-8-yl)-1,3-oxazole-2-carboxamide is its potential application in cancer research. Recent studies have explored its role in targeting specific protein kinases involved in cell proliferation and apoptosis. Given the rising global interest in targeted cancer therapies, this compound has become a focal point for many research institutions. Its ability to interact with ATP-binding sites in kinases makes it a valuable tool for developing next-generation anti-cancer agents.

In addition to its pharmaceutical potential, 5-(4-chlorophenyl)-N-(quinolin-8-yl)-1,3-oxazole-2-carboxamide has also shown promise in agrochemical applications. The chlorophenyl and quinoline components are known to exhibit pesticidal and fungicidal activities, making this compound a candidate for developing new crop protection agents. With the increasing demand for sustainable agriculture, researchers are investigating its efficacy against resistant strains of pests and fungi.

The synthesis of 5-(4-chlorophenyl)-N-(quinolin-8-yl)-1,3-oxazole-2-carboxamide typically involves multi-step organic reactions, including amide coupling and heterocycle formation. Advanced techniques such as microwave-assisted synthesis and catalysis have been employed to improve yield and purity. These methods align with the growing trend of green chemistry, which emphasizes efficiency and environmental sustainability.

From a commercial perspective, the demand for 5-(4-chlorophenyl)-N-(quinolin-8-yl)-1,3-oxazole-2-carboxamide is expected to rise due to its versatile applications. Pharmaceutical companies and agrochemical firms are actively sourcing this compound for high-throughput screening and lead optimization. Its CAS No. 1795488-59-3 serves as a unique identifier, facilitating procurement and regulatory compliance.

For researchers and industry professionals, understanding the physicochemical properties of 5-(4-chlorophenyl)-N-(quinolin-8-yl)-1,3-oxazole-2-carboxamide is crucial. Key parameters such as solubility, melting point, and stability under various conditions are essential for formulation development. Recent advancements in computational chemistry have also enabled predictive modeling of its behavior, reducing the need for extensive experimental trials.

In conclusion, 5-(4-chlorophenyl)-N-(quinolin-8-yl)-1,3-oxazole-2-carboxamide (CAS No. 1795488-59-3) represents a fascinating intersection of chemistry, biology, and material science. Its potential in drug discovery, agrochemical development, and material innovation makes it a compound of significant interest. As research continues to uncover its full capabilities, this molecule is poised to play a pivotal role in addressing some of the most pressing challenges in science and industry.

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